molecular formula C17H17NO5 B2362375 N-cyclopropyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021258-38-7

N-cyclopropyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2362375
CAS No.: 1021258-38-7
M. Wt: 315.325
InChI Key: NAPHDRQGEQFLNF-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyranone ring, introduction of the methoxybenzyl group, and the cyclopropyl group attachment. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxybenzyl group can be substituted with other groups to create a variety of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized analogs.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to create a variety of complex molecules.

    Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.

    Industry: It could be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular processes. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide include other pyranone derivatives and compounds with similar functional groups, such as:

  • N-cyclopropyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxylate
  • N-cyclopropyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

IUPAC Name

N-cyclopropyl-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-21-13-4-2-3-11(7-13)9-22-16-10-23-15(8-14(16)19)17(20)18-12-5-6-12/h2-4,7-8,10,12H,5-6,9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPHDRQGEQFLNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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